

De-O-Methyllasiodiplodin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *De-O-Methyllasiodiplodin*

Cat. No.: *B158290*

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CAS Number: 32885-82-8

This technical guide provides an in-depth overview of **De-O-Methyllasiodiplodin** (DML), a resorcinolic macrolide with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document consolidates key information on its chemical properties, biological activities, and underlying mechanisms of action. It includes detailed experimental protocols and quantitative data to facilitate further investigation and drug discovery efforts.

Chemical and Physical Properties

De-O-Methyllasiodiplodin is a naturally occurring 12-membered macrolide. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	32885-82-8	[1][2]
Molecular Formula	C ₁₆ H ₂₂ O ₄	[2][3][4]
Molecular Weight	278.34 g/mol	[1][3][4]
IUPAC Name	(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadecan-1(12),13,15-trien-2-one	[3][5]
Synonyms	de-O-methylsiasiodiplodin, (S)-De-O-Methylsiasiodiplodin	[3]
Physical Description	Oil or Powder	[1][2]
Melting Point	120-125 °C (hexane)	[2][6]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

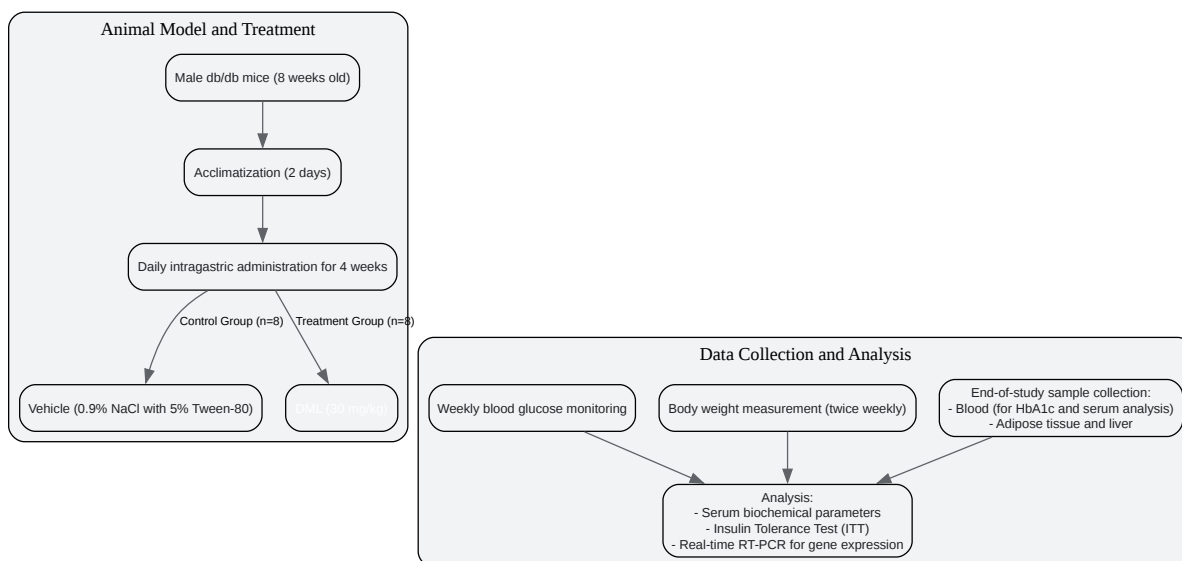
Biological Activities and Therapeutic Potential

De-O-Methylsiasiodiplodin has demonstrated a range of biological activities, positioning it as a promising candidate for drug development in several therapeutic areas.

Anti-inflammatory and Hypoglycemic Effects

Preclinical studies have highlighted the potent anti-inflammatory and glucose-lowering properties of DML. A key mechanism of action is its antagonistic activity against the mineralocorticoid receptor (MR), which is implicated in inflammation and insulin resistance.

Experimental Workflow: In Vivo Evaluation in db/db Mice



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Caption: Workflow for evaluating the in vivo efficacy of **De-O-Methyllasioldiplodin** in a diabetic mouse model.

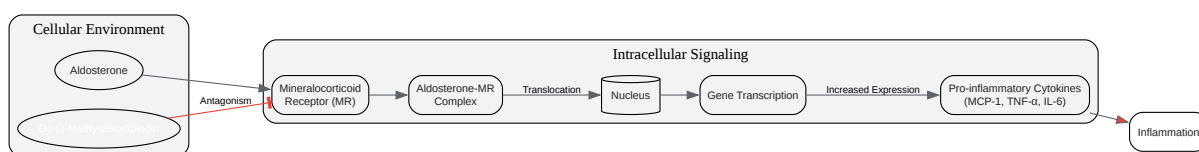
Quantitative In Vivo Efficacy Data in db/db Mice^{[1][7]}

Parameter	Control Group	DML-Treated Group (30 mg/kg/day)
Blood Glucose (endpoint)	Significantly elevated	Significantly reduced
Glycosylated Hemoglobin (HbA1c)	Elevated	Significantly reduced
MCP-1 mRNA (adipose tissue)	Upregulated	Significantly downregulated
TNF- α mRNA (adipose tissue)	Upregulated	Significantly downregulated
IL-6 mRNA (adipose tissue)	Upregulated	Significantly downregulated

Mineralocorticoid Receptor Antagonism

DML functions as a nonsteroidal antagonist of the mineralocorticoid receptor. This activity is crucial to its anti-inflammatory effects.

Signaling Pathway: DML-Mediated Anti-inflammatory Action



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Caption: DML antagonizes the mineralocorticoid receptor, inhibiting pro-inflammatory gene expression.

In Vitro Anti-inflammatory Activity in HepG2 and 3T3-L1 Cells^{[1][7]}

Cell Line	Stimulant	Treatment	Effect on Pro-inflammatory Gene Expression (MCP-1, TNF- α , IL-6)
HepG2	H ₂ O ₂ (0.2 mmol/L) or Aldosterone (10 nmol/L)	DML (10 μ mol/L)	Significant reduction in MCP-1 and TNF- α mRNA levels
3T3-L1	H ₂ O ₂ (0.2 mmol/L) or Aldosterone (10 nmol/L)	DML (10 μ mol/L)	Significant reduction in MCP-1, TNF- α , and IL-6 mRNA levels

Cytotoxic and Antimicrobial Activities

De-O-Methylasiodiplodin has also been reported to exhibit cytotoxic effects against various cancer cell lines and moderate antibacterial activity.

Reported Cytotoxic and Antimicrobial Activities

Activity	Target	Effect
Cytotoxicity	HeLa and HepG-2 human cancer cell lines	Significant cytotoxicity
Antibacterial	Moderate activity reported	Moderate suppression
Radical Scavenging	General	Exhibits radical scavenging effects

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of **De-O-Methylasiodiplodin**.

Chemical Synthesis

Multiple synthetic routes for **De-O-Methylasiodiplodin** have been reported. A recent efficient, protecting-group-free synthesis proceeds in 5 steps with a 42% overall yield, starting from 9-

decenoic acid.[7][8][9][10]

Key Synthetic Steps (Conceptual)

- Starting Material: 9-decenoic acid.
- Intermediate Steps: A series of reactions to construct the macrocyclic bridge and introduce necessary functional groups.
- Macrocyclization: A high-yielding macrocyclization/aromatization cascade to form the 12-membered ring.
- Final Product: **De-O-Methyllasiodioplodin**.

For detailed, step-by-step synthetic procedures, please refer to the primary literature.[7][8][9][10]

In Vitro Anti-inflammatory Assay

Objective: To evaluate the effect of **De-O-Methyllasiodioplodin** on pro-inflammatory cytokine expression in cell culture.

Cell Lines:

- HepG2 (human liver cancer cell line)
- 3T3-L1 (mouse pre-adipocyte cell line, differentiated into adipocytes)

Protocol Overview:

- Cell Culture and Differentiation: Culture HepG2 cells and differentiate 3T3-L1 pre-adipocytes into mature adipocytes according to standard protocols.
- Treatment:
 - Pre-incubate cells with **De-O-Methyllasiodioplodin** (e.g., 10 $\mu\text{mol/L}$) or vehicle (DMSO) for a specified period.

- Induce an inflammatory response by stimulating the cells with H₂O₂ (e.g., 0.2 mmol/L) or aldosterone (e.g., 10 nmol/L) for 24 hours.
- RNA Extraction and Real-time RT-PCR:
 - Isolate total RNA from the treated cells.
 - Perform reverse transcription to synthesize cDNA.
 - Quantify the mRNA expression levels of target pro-inflammatory genes (e.g., MCP-1, TNF- α , IL-6) and a housekeeping gene (e.g., 18S RNA or GAPDH) using real-time RT-PCR with SYBR Green.
- Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the relative fold change compared to the control group.

Mineralocorticoid Receptor Antagonist Assay

Objective: To determine the antagonistic activity of **De-O-Methyllasiiodiplodin** on the mineralocorticoid receptor.

Methods:

- Surface Plasmon Resonance (SPR): To assess the direct binding interaction between DML and the ligand-binding domain of the mineralocorticoid receptor (MR-LBD) and its interference with the binding of coactivators like SRC-1.[\[1\]](#)[\[7\]](#)
- Reporter Gene Assay: To measure the functional consequence of MR antagonism.
 - Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding the full-length MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. A Renilla luciferase plasmid can be co-transfected for normalization.
 - Treatment: Treat the transfected cells with aldosterone (agonist) in the presence or absence of varying concentrations of **De-O-Methyllasiiodiplodin**.
 - Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ value of DML for the inhibition of aldosterone-induced MR transcriptional activity.

In Vivo Hypoglycemic and Anti-inflammatory Assay

Objective: To evaluate the therapeutic efficacy of **De-O-Methylsiodiplodin** in a diabetic animal model.

Animal Model:

- Male db/db mice (a model for type 2 diabetes)

Protocol Overview:

- Acclimatization and Grouping: Acclimatize the mice and divide them into a control group and a DML-treated group.
- Treatment Administration: Administer DML (e.g., 30 mg/kg) or vehicle (e.g., sterilized 0.9% sodium chloride containing 5% Tween-80) daily via intragastric gavage for a period of 4 weeks.^{[1][7]}
- Monitoring:
 - Measure blood glucose levels weekly from tail vein blood samples.
 - Monitor body weight regularly.
- Endpoint Analysis:
 - At the end of the treatment period, perform an Insulin Tolerance Test (ITT) to assess insulin sensitivity.
 - Collect blood to measure HbA1c and other serum biochemical parameters.
 - Harvest tissues (e.g., adipose tissue, liver) for gene expression analysis of pro-inflammatory and ROS-related genes by real-time RT-PCR.

Conclusion

De-O-Methylasiodiplodin is a multifaceted natural product with well-documented anti-inflammatory and hypoglycemic properties, primarily mediated through its antagonism of the mineralocorticoid receptor. Its demonstrated efficacy in preclinical models of diabetes and inflammation, coupled with reported cytotoxic and antimicrobial activities, underscores its potential as a lead compound for the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this compelling molecule.

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